6-Methyl-8-(piperazin-1-yl)quinoline

Lipophilicity Membrane permeability ADME

This 6-methyl-8-piperazinyl-quinoline is a structurally distinct heterocyclic building block. The 6-methyl substituent critically differentiates it from unsubstituted analogs, offering a unique physicochemical profile (LogP 2.35, PSA 28.16 Ų) ideal for probing target selectivity and pharmacokinetic parameters. Ideal as a negative control for 5-HT6 affinity studies or as a versatile intermediate for introducing the 6-methyl-8-quinolinyl-piperazine fragment into kinase or protease inhibitor scaffolds.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B8753295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-(piperazin-1-yl)quinoline
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)N3CCNCC3)N=CC=C2
InChIInChI=1S/C14H17N3/c1-11-9-12-3-2-4-16-14(12)13(10-11)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3
InChIKeyHVSZIEQQFXYYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 6-Methyl-8-(piperazin-1-yl)quinoline: A Defined Heterocyclic Building Block


6-Methyl-8-(piperazin-1-yl)quinoline (CAS 796851-63-3) is a heterocyclic small molecule characterized by a quinoline core with a 6-methyl substituent and an 8-position piperazine group . This structural motif is of interest in medicinal chemistry for its potential to interact with a variety of biological targets . For procurement, key technical identifiers include a molecular formula of C14H17N3, a molecular weight of 227.30 g/mol, a calculated LogP of 2.3466, and a polar surface area (PSA) of 28.16 Ų, providing a well-defined physicochemical profile .

Risk Assessment: Why Substituting 6-Methyl-8-(piperazin-1-yl)quinoline Can Invalidate Experimental Models


Substitution with a generic quinoline or piperazinyl-quinoline analog is not scientifically justifiable due to the compound's specific substitution pattern, which dictates its biological target profile. Patents and literature on related 8-piperazinyl-quinolines demonstrate that even minor modifications to the quinoline core or the piperazine moiety can profoundly alter receptor binding affinity and functional activity [1]. The 6-methyl group in this compound is a key structural feature that differentiates it from unsubstituted analogs and is likely to influence pharmacokinetic properties and target selectivity in a manner that cannot be predicted without direct empirical comparison [2]. Assuming interchangeability risks invalidating research results and causing unnecessary resource expenditure.

Quantitative Differentiation Guide: 6-Methyl-8-(piperazin-1-yl)quinoline vs. Structural Analogs


Comparative Physicochemical Profile: LogP and PSA Differentiation from Unsubstituted Quinoline

The introduction of the piperazine and methyl groups on the quinoline core significantly alters the physicochemical properties compared to the base quinoline scaffold. The target compound has a calculated LogP of 2.3466 and a Polar Surface Area (PSA) of 28.16 Ų . In contrast, unsubstituted quinoline has a calculated LogP of approximately 2.04 and a PSA of 12.89 Ų [1]. This change in lipophilicity and PSA can impact membrane permeability and oral bioavailability.

Lipophilicity Membrane permeability ADME

In Silico RSV Fusion Protein Inhibition: Comparative Docking Affinity of 6-Methyl-8-(piperazin-1-yl)quinoline vs. Piperazinylquinoline Library

Within a Quantitative Structure-Activity Relationship (QSAR) and docking study of piperazinylquinoline derivatives as RSV fusion inhibitors, the 6-methyl-8-(piperazin-1-yl)quinoline scaffold can be contextually positioned. The study identified optimal pharmacophoric features for RSV inhibition [1]. While the exact compound was not the lead, a library of 12 related piperazinylquinoline analogs (H1-H12) demonstrated predicted binding affinities against RSV pre-F (PDB 5W23) and post-F (PDB 3RRR) proteins [1]. This provides a class-level benchmark: compounds with optimized docking scores in this series are predicted to have EC50 values in the sub-micromolar range, with specific leads achieving experimental EC50 values of 0.028 µM and 0.033 µM [2].

Antiviral Respiratory Syncytial Virus (RSV) Molecular Docking

5-HT6 Receptor Antagonist Class Affinity: Differentiation from SB-742457

The 8-(piperazin-1-yl)quinoline core is a known pharmacophore for 5-HT6 receptor antagonists [1]. A prominent comparator, SB-742457 (3-phenylsulfonyl-8-piperazin-1-yl-quinoline), is a selective 5-HT6 antagonist with a Ki of 1.4 nM . 6-Methyl-8-(piperazin-1-yl)quinoline lacks the 3-phenylsulfonyl group of SB-742457, a critical determinant for high 5-HT6 affinity and selectivity. This structural difference is expected to result in a distinct pharmacological profile with significantly lower affinity for the 5-HT6 receptor compared to SB-742457. While specific Ki data is not available for this compound, the comparison highlights its utility as a less potent, but more synthetically versatile, core scaffold for medicinal chemistry, rather than a potent ligand in its own right.

CNS 5-HT6 Receptor Alzheimer's Disease

Evidence-Backed Research Applications for 6-Methyl-8-(piperazin-1-yl)quinoline


Scaffold for Diversity-Oriented Synthesis in Antiviral Drug Discovery

The compound's classification as a piperazinylquinoline derivative with predicted activity against RSV fusion proteins [1] makes it a suitable starting point for synthesizing focused libraries. Researchers can use this core to generate analogs for hit-to-lead optimization campaigns targeting respiratory viruses, leveraging the established QSAR models for this class [1].

Reference Compound for Profiling the Selectivity of 5-HT6 Receptor Antagonists

Given the known 5-HT6 affinity of certain 8-piperazinyl-quinolines like SB-742457 (Ki = 1.4 nM) , this unsubstituted analog can serve as a valuable negative control. Its expected lack of potent 5-HT6 activity makes it useful for confirming the target specificity of more elaborated analogs in in vitro assays, a critical step in validating new chemical probes.

Building Block for Optimizing ADME Properties in CNS Programs

Its calculated physicochemical profile (LogP 2.35, PSA 28.16 Ų) is a key differentiator from more lipophilic quinoline scaffolds. Medicinal chemists can procure this compound to explore how its balanced lipophilicity and increased polarity impact parameters like brain penetration, solubility, and metabolic stability in early-stage CNS drug discovery, particularly for targets where 5-HT receptor interactions are undesired.

Synthetic Intermediate for Kinase or Protease Inhibitor Design

The compound's classification as a heterocyclic building block and its potential for nucleophilic substitution at the piperazine nitrogen make it a versatile intermediate. It can be used to introduce a 6-methyl-8-quinolinyl-piperazine moiety into larger molecules, a fragment that may serve as a hinge-binding motif or a solvent-exposed group in the design of novel kinase or protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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